3-Methylcyclohexanol

Catalog No.
S573838
CAS No.
591-23-1
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclohexanol

CAS Number

591-23-1

Product Name

3-Methylcyclohexanol

IUPAC Name

3-methylcyclohexan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3

InChI Key

HTSABYAWKQAHBT-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)O

Synonyms

3-methylcyclohexanol, 3-methylcyclohexanol, (1R-cis)-isomer, 3-methylcyclohexanol, (1R-trans)-isomer, 3-methylcyclohexanol, (1S-cis)-isomer, 3-methylcyclohexanol, (cis-(+-))-isomer, 3-methylcyclohexanol, (trans-(+-))-isomer, 3-methylcyclohexanol, cis-isomer, 3-methylcyclohexanol, trans-isomer

Canonical SMILES

CC1CCCC(C1)O

Organic Synthesis:

-Methylcyclohexanol, existing in both cis and trans isomers, finds application as an intermediate in various organic syntheses. Its cyclohexane ring structure and the presence of the hydroxyl group make it a versatile starting material for diverse chemical transformations. These include reactions like:

  • Esterification: To form esters, which are important functional groups in pharmaceuticals, fragrances, and other applications .
  • Oxidation: To generate ketones or aldehydes, used in the production of various organic compounds .
  • Alkylation: To introduce additional carbon chains, modifying the molecule's properties and functionalities .

The specific isomer used (cis or trans) can influence the outcome of the synthesis due to their different spatial arrangements .

Proteomics Research:

The cis isomer of 3-methylcyclohexanol plays a role in proteomics research, specifically in protein denaturation and solubilization. It disrupts protein structures, allowing researchers to study individual proteins or protein complexes isolated from complex mixtures . This application is crucial for understanding protein function and interactions within biological systems.

Potential Future Applications:

Ongoing research explores the potential of 3-methylcyclohexanol in various applications beyond its current uses. These include:

  • Biofuel production: As a potential precursor for renewable biofuels, contributing to the development of sustainable energy sources .
  • Development of new materials: With its unique chemical properties, 3-methylcyclohexanol might contribute to the creation of novel materials with desired functionalities.

3-Methylcyclohexanol is an organic compound with the molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.19 g/mol. It exists in two stereoisomeric forms: cis-3-methylcyclohexanol and trans-3-methylcyclohexanol, which differ in the spatial arrangement of their atoms. The compound is typically a colorless to pale yellow liquid with a characteristic musty odor reminiscent of rum or fruit . Its melting point is around 5.5-5.5 °C for the cis-isomer, while the boiling point ranges from 162 °C to 164 °C .

Typical of alcohols, including:

  • Dehydration: When heated, it can lose water to form alkenes.
  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: Reacts with acids to form esters.

Thermodynamic studies indicate that the enthalpy of reaction for various transformations involving 3-methylcyclohexanol is well-documented, with specific values reported for both gas and liquid phases .

3-Methylcyclohexanol can be synthesized through several methods:

  • Hydrogenation of 3-Methylcyclohexanone: This reaction involves the addition of hydrogen to the carbonyl group of 3-methylcyclohexanone in the presence of a catalyst.
  • Reduction of Methylcyclohexene: Using reducing agents like lithium aluminum hydride can convert methylcyclohexene to 3-methylcyclohexanol.
  • Alkylation Reactions: Alkylating cyclohexanol with methyl iodide under basic conditions can yield 3-methylcyclohexanol.

Each method may yield different proportions of cis and trans isomers, influencing the choice of synthesis based on desired properties .

3-Methylcyclohexanol finds use in various applications:

  • Flavoring Agent: Used in food products for its pleasant aroma.
  • Fragrance Component: Incorporated into perfumes and cosmetics due to its characteristic scent.
  • Solvent: Utilized as a solvent in chemical processes due to its moderate polarity and low volatility.

Its unique properties make it valuable in both industrial and consumer product formulations.

3-Methylcyclohexanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Unique Features
1-MethylcyclopentanolC6H12O112-20Smaller ring structure; lower BP/MP
CyclohexanolC6H12O161-12Lacks methyl group; simpler structure
2-MethylcyclohexanolC7H14O162-10Different methyl position; similar BP
cis-3-MethylcyclohexanolC7H14O173-5.5Specific stereochemistry
trans-3-MethylcyclohexanolC7H14O168-169-5.0Specific stereochemistry

The presence of the methyl group at the third carbon distinguishes it from other cycloalcohols, giving it unique chemical reactivity and sensory properties.

Physical Description

COLOURLESS VISCOUS LIQUID.

XLogP3

1.8

Boiling Point

174 °C

Flash Point

62 °C c.c.

Density

Relative density (water = 1): 0.92

Melting Point

-5.5 °C (cis-isomer)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

591-23-1

Wikipedia

3-methylcyclohexanol

General Manufacturing Information

Cyclohexanol, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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